3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Substitution Reactions: The methoxyphenyl and diphenylpropanamido groups can be introduced through substitution reactions using appropriate halides and nucleophiles.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, nucleophiles, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores.
Amido Compounds: Molecules with similar amido functional groups.
Methoxyphenyl Compounds: Compounds containing methoxyphenyl groups.
Uniqueness
3-(3,3-diphenylpropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O4/c1-36-27-19-11-9-17-25(27)32-31(35)30-29(23-16-8-10-18-26(23)37-30)33-28(34)20-24(21-12-4-2-5-13-21)22-14-6-3-7-15-22/h2-19,24H,20H2,1H3,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZUVTIEUOXKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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